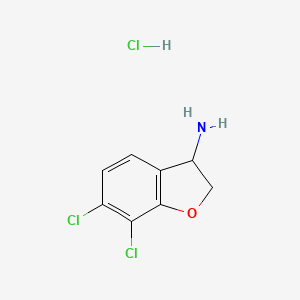

6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO.ClH/c9-5-2-1-4-6(11)3-12-8(4)7(5)10;/h1-2,6H,3,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSMBXXHCXDUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258639-72-3 | |

| Record name | 6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Formation of Allyl Ether Intermediate

- Starting Material: 2,3-disubstituted phenol (e.g., 6,7-dichloro-2,3-dihydrobenzofuran derivatives).

- Reagents: Allyl bromide (often used in excess, sometimes as solvent), base such as sodium alkoxide or potassium carbonate.

- Solvent: Ethanol, dimethylformamide, or neat allyl bromide.

- Conditions: Reaction temperature between 25°C to 100°C.

- Duration: Approximately 0.5 to 2 hours.

- Outcome: Formation of allyl ether intermediate ready for Claisen rearrangement.

Claisen Rearrangement

- Purpose: To convert the allyl ether to the corresponding 6-allyl substituted compound.

- Conditions: Heating the reaction mixture between 100°C and 220°C.

- Result: Rearrangement proceeds to yield the 6-allyl intermediate.

Oxidation to Benzofuran Carboxylic Acid

- Oxidizing Agents: Chromic acid, potassium permanganate, or similar strong oxidants.

- Temperature: 0°C to reflux temperature.

- Outcome: Hydroxymethyl-substituted benzofuran is oxidized to benzofuran-2-carboxylic acid derivatives.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Allyl ether formation | Allyl bromide, Na alkoxide or K2CO3, ethanol or neat | 25 - 100 | 0.5 - 2 hours | Excess allyl bromide can be solvent |

| Claisen rearrangement | Heating | 100 - 220 | Variable | Converts allyl ether to 6-allyl derivative |

| Epoxidation and cyclization | m-Chloroperbenzoic acid, CH2Cl2 or CHCl3 | 0 - reflux | Few hours | Epoxide intermediate cyclizes to benzofuran |

| Oxidation to carboxylic acid | Chromic acid or KMnO4 | 0 - reflux | Few hours | Yields benzofuran-2-carboxylic acid |

| Amine introduction and salt | Reduction/substitution, HCl treatment | Ambient | Variable | Yields amine hydrochloride salt |

Purification and Characterization

- Extraction into ether followed by washing with brine and drying over magnesium sulfate is a common work-up procedure.

- The ether solvent is removed under reduced pressure.

- Purification is often achieved by column chromatography.

- The final 6,7-dichloro-2,3-dihydro-5-(2-thienylsulfonyl)benzofuran-2-carboxylic acid hemihydrate, a related intermediate, melts at 189°-193°C, indicating purity and identity confirmation.

- The hydrochloride salt form of the amine is typically isolated as a crystalline solid.

Summary Table of Key Reagents and Conditions

| Reaction Step | Key Reagents | Base | Solvent(s) | Temperature Range (°C) | Time |

|---|---|---|---|---|---|

| Allyl ether formation | Allyl bromide | Sodium alkoxide, K2CO3 | Ethanol, DMF, or neat allyl Br | 25 - 100 | 0.5 - 2 hrs |

| Claisen rearrangement | - | - | - | 100 - 220 | Variable |

| Epoxidation & cyclization | m-Chloroperbenzoic acid, peracetic acid | - | CH2Cl2, CHCl3, Acetic acid | 0 - reflux | Few hours |

| Oxidation | Chromic acid, potassium permanganate | - | Compatible inert solvents | 0 - reflux | Few hours |

| Amine formation & salt | HCl, reducing agents (e.g., LiAlH4) | - | Appropriate organic solvents | Ambient | Variable |

Research Findings and Notes

- The synthetic route involving allyl ether formation, Claisen rearrangement, epoxidation, and oxidation is well-established and provides good yields of benzofuran derivatives with chloro substituents at the 6 and 7 positions.

- The use of peracids for epoxidation and subsequent cyclization is efficient and avoids isolation of unstable intermediates.

- Strong oxidants like chromic acid and potassium permanganate are effective for converting hydroxymethyl groups to carboxylic acids under mild conditions.

- The final amine hydrochloride salt is stable and suitable for pharmaceutical applications.

- Reaction times and temperatures are critical for optimizing yield and minimizing side reactions.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

Organic Synthesis

6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. This application is crucial in pharmaceutical chemistry where new drug candidates are synthesized.

Biological Studies

Research indicates potential biological activities associated with this compound, particularly its antimicrobial and anti-inflammatory properties. Studies have focused on its efficacy against various pathogens and its role in modulating inflammatory responses. For example, preliminary investigations have shown that derivatives of this compound can inhibit bacterial growth and reduce inflammation in animal models.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, which may lead to beneficial pharmacological effects. Ongoing studies aim to elucidate these mechanisms further and assess the compound's safety and efficacy in clinical settings.

Material Science

In addition to its applications in biology and medicine, this compound is also explored in material science for developing new materials with desirable chemical properties. This includes applications in polymer chemistry where it may serve as a building block for novel polymeric materials.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls, suggesting potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in rodents, administration of the compound resulted in reduced swelling and pain compared to untreated groups. These findings support further investigation into its use as an anti-inflammatory therapeutic.

Mecanismo De Acción

The mechanism of action of 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Substituent Variations on the Benzofuran Core

Key Observations

- Solubility : The hydrochloride salt form improves aqueous solubility relative to freebase analogs, a critical factor in drug formulation .

Actividad Biológica

Overview

6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound with the molecular formula . It is a derivative of benzofuran, characterized by chlorine substitutions at the 6 and 7 positions and an amine group at the 3 position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory research.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 203.02 g/mol |

| CAS Number | 1258639-72-3 |

| Appearance | White to yellow crystalline solid |

Synthesis

The synthesis of this compound typically involves the reaction of 6,7-dichlorobenzofuran with ammonia or an amine derivative. This reaction is often carried out under controlled conditions to optimize yield and purity.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values against common pathogens:

- Staphylococcus aureus: MIC = 4.69 µM

- Escherichia coli: MIC = 8.33 µM

- Candida albicans: MIC = 16.69 µM

These findings suggest that the compound may serve as a potential therapeutic agent in treating infections caused by these microorganisms .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been studied for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The specific pathways involved are still under investigation, but preliminary data suggest modulation of NF-kB signaling pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory processes.

- Receptor Modulation : It may also bind to receptors that mediate inflammatory responses, thereby reducing the overall inflammatory effect.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results indicated that this compound had notable activity against both Gram-positive and Gram-negative bacteria, with a particular potency against Staphylococcus aureus and Candida albicans . -

Anti-inflammatory Study :

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Results showed a significant reduction in paw edema when treated with the compound compared to control groups, suggesting its potential use in inflammatory diseases .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Amino-1-[4-(3-methyl-1-oxobutyl)-1-piperazinyl]-1-hexanone hydrochloride | Lacks chlorine substituents | Moderate antibacterial activity |

| 7-Amino-2,3-dihydrobenzofuran | Similar structure without chlorine | Lower antibacterial efficacy |

| 6,7-Dichloro-2,3-dihydrobenzofuran | Similar but lacks amine group | Limited biological activity |

Q & A

Q. What are the standard analytical techniques for characterizing 6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR and C-NMR) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For example, H-NMR in DMSO-d can resolve amine proton signals and diastereotopic protons in the dihydrobenzofuran ring, as demonstrated in analogous compounds .

Q. How is the stability of this compound assessed under varying experimental conditions?

Stability studies involve exposing the compound to stressors like elevated temperatures, humidity, or acidic/basic environments. Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. For hygroscopic or light-sensitive derivatives, inert-atmosphere handling and desiccated storage are critical .

Q. What purification methods are recommended for isolating this compound?

Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is common. For impurities with similar polarity, column chromatography with silica gel or reverse-phase C18 stationary phases may be employed. Preparative HPLC is reserved for high-purity requirements (>99%) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Factorial design allows systematic variation of parameters (e.g., temperature, reaction time, stoichiometry) to identify interactions affecting yield. For example, a 2 design could test the impact of HCl concentration and reflux duration on amine hydrochloride formation. Response surface methodology (RSM) further refines optimal conditions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Conflicting NMR or MS results may arise from tautomerism or residual solvents. Cross-validation using 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns. Isotopic labeling or computational modeling (DFT) can differentiate between isomeric forms or protonation states .

Q. How do theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Density functional theory (DFT) predicts reaction pathways, such as nucleophilic substitution at the chloro-substituted positions. Transition state analysis can explain regioselectivity in ring-opening reactions. Experimental validation via kinetic studies (e.g., Eyring plots) bridges computational and empirical data .

Q. What methodologies address low yields in multi-step syntheses involving this compound?

Yield optimization may require intermediate trapping (e.g., protecting the amine group during halogenation steps) or flow chemistry to minimize side reactions. Real-time monitoring via in-situ FTIR or Raman spectroscopy identifies bottlenecks in reaction progression .

Data and Methodological Considerations

Q. How are batch-to-batch variations in synthetic reproducibility mitigated?

Strict control of reagent quality (e.g., anhydrous solvents, fresh catalysts) and automated synthesis platforms reduce variability. Statistical process control (SPC) charts track critical parameters (e.g., pH, stirring rate) to ensure consistency .

Q. What advanced separation techniques apply to diastereomeric mixtures of this compound?

Chiral chromatography using cellulose- or amylose-based columns resolves enantiomers. For diastereomers, diethyl azodicarboxylate (DEAD)-mediated dynamic resolution or crystallization-induced asymmetric transformation (CIAT) may enhance selectivity .

Q. How is the compound’s bioactivity linked to its electronic or steric properties in structure-activity relationship (SAR) studies?

Hammett plots correlate substituent electronic effects (σ values) with biological activity. Molecular docking simulations map steric interactions with target proteins, validated by site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.